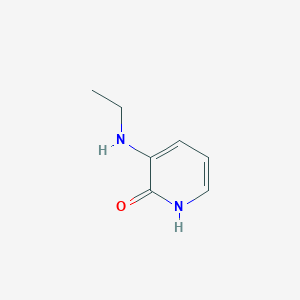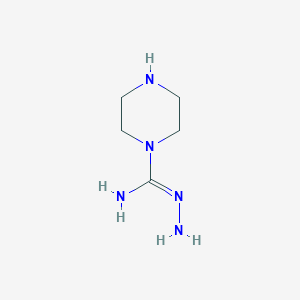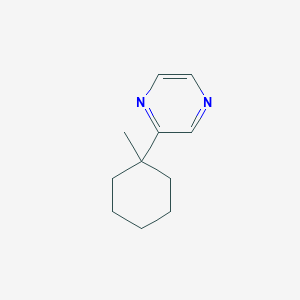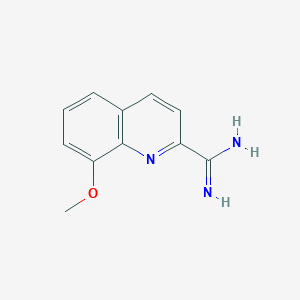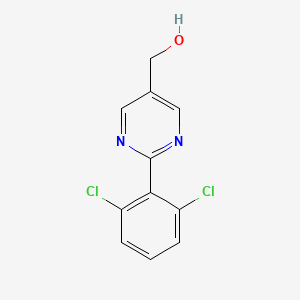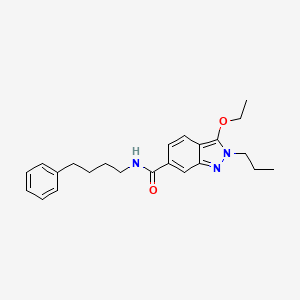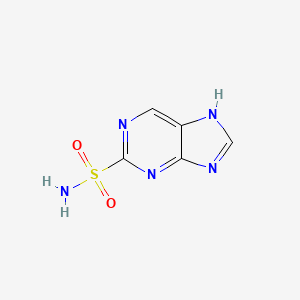
Purine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of purine-2-sulfonamide typically involves the reaction of a purine derivative with a sulfonyl chloride in the presence of a base. One common method is the reaction of 2-amino-9H-purine with sulfonyl chloride under basic conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Purine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the purine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield purine-2-sulfonic acid, while reduction can produce purine-2-amine.
Aplicaciones Científicas De Investigación
Purine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: This compound derivatives have shown promise as antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of purine-2-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in bacteria . This inhibition disrupts the production of folate, leading to the inability of bacteria to synthesize DNA and replicate. The molecular targets and pathways involved in the action of this compound are similar to those of other sulfonamides.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: A commonly used sulfonamide in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
Purine-2-sulfonamide is unique due to its purine ring structure, which distinguishes it from other sulfonamides that typically have simpler aromatic rings. This unique structure allows for specific interactions with biological targets and can lead to different biological activities compared to other sulfonamides.
Propiedades
Número CAS |
88511-79-9 |
|---|---|
Fórmula molecular |
C5H5N5O2S |
Peso molecular |
199.19 g/mol |
Nombre IUPAC |
7H-purine-2-sulfonamide |
InChI |
InChI=1S/C5H5N5O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H2,6,11,12)(H,7,8,9,10) |
Clave InChI |
RNEYXABXOHUZGF-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=N1)S(=O)(=O)N)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



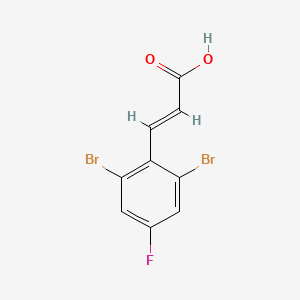
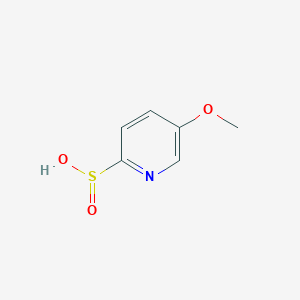
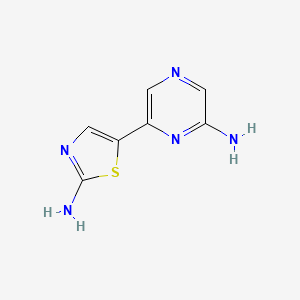
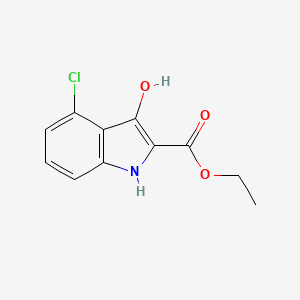
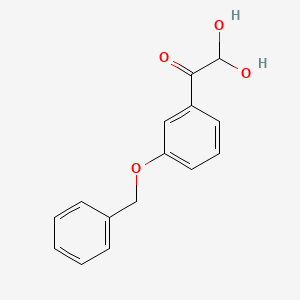
![6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)
